molecular formula C18H20ClNO3 B269322 2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide

2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide

Cat. No. B269322
M. Wt: 333.8 g/mol
InChI Key: FRGJCUROQHTDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide, also known as GW501516, is a synthetic drug that belongs to the class of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance and improve physical performance, it has gained popularity among athletes as a performance-enhancing drug.

Mechanism of Action

2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide works by activating the PPAR-delta receptor, which is involved in the regulation of lipid and glucose metabolism, as well as energy homeostasis. Activation of this receptor leads to an increase in the expression of genes involved in fatty acid oxidation and energy expenditure, leading to improved metabolic function and endurance.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been found to increase fatty acid oxidation, reduce triglyceride levels, and improve insulin sensitivity in animal models. Moreover, it has been shown to increase endurance and physical performance in mice and rats.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level. Moreover, it has been extensively studied, and its mechanism of action is well understood. However, its use in lab experiments is limited due to its potential for abuse as a performance-enhancing drug.

Future Directions

There are several future directions for the research of 2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide. One potential application is in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Moreover, it has been suggested that 2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to explore the potential of 2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide as a performance-enhancing drug and to develop methods to detect its use in athletes.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide is a synthetic drug that has potential therapeutic applications in the treatment of metabolic disorders. Its mechanism of action is well understood, and it has been extensively studied. However, its use as a performance-enhancing drug has raised concerns, and further research is needed to explore its potential applications and limitations.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide involves the reaction of 4-chlorobenzyl cyanide with ethyl 3-(2-ethoxyethoxy)benzoate in the presence of a base catalyst to form the intermediate product, which is then further reacted with N-(tert-butoxycarbonyl)-glycine to yield the final product.

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of various metabolic disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat metabolism in animal models. Moreover, it has been found to increase endurance and physical performance in mice and rats.

properties

Product Name

2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide

InChI

InChI=1S/C18H20ClNO3/c1-2-22-10-11-23-17-5-3-4-16(13-17)20-18(21)12-14-6-8-15(19)9-7-14/h3-9,13H,2,10-12H2,1H3,(H,20,21)

InChI Key

FRGJCUROQHTDGD-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

CCOCCOC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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